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Mifepristone (also known as RU-486), a synthetic steroid, is widely recognized for its potent
antagonism of progesterone and glucocorticoid receptors.[1][2] While extensively used in
reproductive medicine, a growing body of preclinical evidence has illuminated its potential as a
broad-spectrum anti-cancer agent.[3][4] Its efficacy has been demonstrated across a range of
cancer cell lines, including those originating from reproductive and non-reproductive tissues,
often independent of the classical nuclear progesterone receptor (PR) status.[2][5][6] This
guide provides a comparative analysis of Mifepristone's effects, summarizing key quantitative
data, detailing common experimental protocols, and visualizing the primary signaling pathways
involved in its anti-tumor activity.

Comparative Efficacy: A Quantitative Overview

Mifepristone exhibits a dose-dependent inhibitory effect on the growth of numerous cancer cell
lines. At lower micromolar concentrations, it typically induces a cytostatic effect (growth arrest),
while higher concentrations lead to apoptosis (programmed cell death).[5] The half-maximal
inhibitory concentration (IC50), a key measure of potency, varies across different cell types.

Table 1: Comparative IC50 Values of Mifepristone in Various Human Cancer Cell Lines
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Cancer Type Cell Line IC50 (pM) Notes

Estrogen Receptor

(ER)+,
Breast MCF-7 11.2
Progesterone
Receptor (PR)+
Triple-Negative Breast
MDA-MB-231 175
Cancer (TNBC)
Triple-Negative Breast
HCC1937 17.2
Cancer (TNBC)
Triple-Negative Breast
SUM149PT 11.3
Cancer (TNBC)
Ovarian SK-OV-3 14.5 -
OVCAR-3 11.2 -
Prostate LNCaP 12.5 Androgen-Sensitive
PC-3 18.7 Androgen-Insensitive
Glioblastoma us7MG 16.2 -
Meningioma IOMM-Lee 13.7 -
Osteosarcoma U-20S 19.9 -
SAOS-2 16.2 -
Lung (NSCLC) A549 ~10 -
H23 ~10 -
PR expression
Endometrial HEC-1-A 16 pg/mi increased with

treatment

| | Ishikawa | 19 pg/ml | No change in PR expression |

Data compiled from multiple sources.[5][7][8][9][10] Note that IC50 values can vary based on
experimental conditions (e.g., exposure time). The values for HEC-1-A and Ishikawa cells were
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reported in pg/ml.

Core Mechanisms of Action

Mifepristone's anti-cancer effects are mediated through several key signaling pathways, with
the induction of cell cycle arrest being a predominant mechanism across multiple cancer types.

G1 Phase Cell Cycle Arrest via Cdk2 Inhibition

A primary mechanism of Mifepristone's cytostatic effect is the induction of G1 phase cell cycle
arrest.[5][6][11] This is achieved by targeting the G1/S phase transition machinery. Studies
across ovarian, breast, prostate, and glioblastoma cell lines show that Mifepristone treatment
leads to a significant reduction in the activity of Cyclin-dependent kinase 2 (Cdk2), a critical
enzyme for progression into the S phase.[5][12][13] This inhibition is mediated by several
upstream events:

o Upregulation of Cdk Inhibitors: Mifepristone increases the abundance of the cell cycle
inhibitors p21cipl and p27kip1.[5][11][12]

e Reduced Cdk2/Cyclin E Complex: The increased levels of p21cipl and p27kipl lead to their
enhanced association with the Cdk2/Cyclin E complex, thereby inactivating it.[12][13]

o Downregulation of E2F1: The inactivation of Cdk2 prevents the phosphorylation of the
retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription
factor E2F1, preventing the expression of genes required for S phase entry.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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